N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide
Description
N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide is a synthetic small molecule characterized by a benzooxazole core substituted at position 2 with a 3-fluoro-phenyl group and at position 5 with a 3-nitro-benzamide moiety. The compound’s structure integrates electron-withdrawing groups (nitro, fluorine) and a heterocyclic benzooxazole system, features commonly associated with bioactive molecules in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c21-14-5-1-4-13(9-14)20-23-17-11-15(7-8-18(17)28-20)22-19(25)12-3-2-6-16(10-12)24(26)27/h1-11H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFIEDFSKDOOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzooxazole ring, followed by the introduction of the fluoro-phenyl group and the nitrobenzamide moiety. The key steps include:
Formation of Benzooxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluoro-Phenyl Group: This step involves the use of a fluoro-phenyl halide in a nucleophilic aromatic substitution reaction.
Attachment of Nitrobenzamide Moiety: The final step involves the coupling of the benzooxazole derivative with a nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Acylation Reactions
The benzamide moiety undergoes acylation under mild conditions. For example:
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Reaction with benzoyl chloride : In tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, the amine group at position 5 of the benzoxazole ring reacts with benzoyl chloride to form the corresponding benzamide derivative .
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Yield optimization : Reactions typically achieve 70–90% yields when conducted at 0°C to room temperature .
Key Data :
| Reaction Component | Conditions | Yield | Characterization |
|---|---|---|---|
| Benzoyl chloride | THF, Et₃N, 24 h | 85% | ¹H NMR: δ 10.91 (s, NH), 8.53 (d, J=2.79 Hz, aromatic H) |
Nucleophilic Aromatic Substitution
The 3-nitrobenzamide group facilitates electrophilic substitution at the meta position:
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Fluorine displacement : The 3-fluoro substituent on the phenyl ring can be replaced by stronger nucleophiles (e.g., amines or thiols) under catalytic conditions .
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Catalytic systems : Pd/C or CuI in dimethylformamide (DMF) at 80–100°C drives substitution .
Example Reaction :
Reported yield: 60–75% .
Nitro Group Reduction
The 3-nitro group is selectively reduced to an amine using catalytic hydrogenation:
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Conditions : H₂ (60 psi), 10% Pd/C, ethanol, and concentrated NH₄OH at 25°C .
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Outcome : Forms 3-aminobenzamide, confirmed via loss of the nitro peak at δ 8.53 ppm in ¹H NMR .
Safety Note : Raney nickel is avoided due to risks of over-reduction .
Cyclization and Ring Modification
The benzoxazole core participates in ring-forming reactions:
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Thiazole formation : Reaction with 2-bromoacetophenone in refluxing ethanol induces cyclization, yielding fused heterocycles .
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Ring expansion : Under acidic conditions (e.g., HCl/dioxane), the benzoxazole ring undergoes cleavage and re-formation with substituted aldehydes .
Data :
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| 2-Bromoacetophenone | Fused thiazole derivative | EtOH, reflux, 12 h | 61% |
Protection/Deprotection Strategies
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Boc protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) .
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Deprotection : Achieved with 4M HCl in dioxane (yield: 36–92%) .
Stability Under Acidic/Basic Conditions
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Acid stability : Stable in 1M HCl at 25°C for 24 h.
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Base sensitivity : Degrades in 1M NaOH, releasing 3-nitrobenzoic acid (confirmed via HPLC).
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro assays demonstrated that this compound effectively reduced cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis pathways. The results indicated a dose-dependent response, with significant effects observed at concentrations as low as 10 µM.
Fluorescent Probes
The compound's structural characteristics allow it to act as a fluorescent probe, which is valuable in cellular imaging and tracking biological processes.
Application Example:
Researchers have utilized this compound to visualize cellular structures and monitor dynamic processes in live cells. Its fluorescence properties enable real-time imaging of cellular events, providing insights into cellular mechanisms during drug treatment.
Proteomics Research
The compound is also employed in proteomics to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it a useful tool for understanding complex biological systems.
Research Findings:
In proteomic studies, this compound has been used to label specific proteins, facilitating their isolation and characterization through mass spectrometry techniques. This application is crucial for identifying biomarkers for diseases, including various cancers.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of other bioactive compounds, expanding its utility in drug discovery.
Synthesis Pathway:
The synthesis involves multi-step reactions starting from commercially available precursors, allowing chemists to modify its structure further for enhanced biological activity or selectivity.
Summary Table of Applications
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation | Induces apoptosis in MCF-7 and A549 cells |
| Fluorescent Probes | Used for cellular imaging | Enables real-time monitoring of cellular processes |
| Proteomics Research | Labels proteins for isolation and characterization | Facilitates identification of disease biomarkers |
| Synthetic Chemistry | Intermediate for synthesizing other compounds | Expands options for drug development |
Mechanism of Action
The mechanism of action of N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are selected for comparison based on shared structural motifs, such as nitro groups, fluorine substitutions, and heterocyclic frameworks.
N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide
- Structure : Features a benzooxazole core with a 3-fluoro-phenyl group at position 2 and a 3-methyl-4-nitro-benzamide group at position 5.
- Molecular Formula : C₂₁H₁₄FN₃O₄.
- Molecular Weight : 391.35 g/mol.
- Key Differences: Substituent Position: The benzamide moiety has a 3-methyl-4-nitro substitution compared to the target compound’s 3-nitro group. The nitro group at position 4 (vs. 3) may alter electronic effects, influencing reactivity or binding interactions .
N-(3-Fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Structure : Contains a benzoxadiazole core (two nitrogen atoms in the heterocycle) substituted with a 4-nitro group and a 3-fluoro-phenylamine group.
- Molecular Formula : C₁₂H₇FN₄O₃.
- Molecular Weight : 274.21 g/mol.
- Key Differences: Core Heterocycle: Benzoxadiazole (N-O-N system) vs. benzooxazole (O-N system). Substituents: Nitro group at position 4 and an amine linkage to the fluorophenyl group. Impact: The benzoxadiazole core introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity and polarity.
Table 1: Comparative Overview of Structural and Molecular Properties
*Estimated based on structural similarity to the 3-methyl-4-nitro analog.
Biological Activity
N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C20H12FN3O4, with a molecular weight of 377.33 g/mol. The structure features a benzooxazole moiety, which is known for its pharmacological properties, including antitumor and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzooxazole ring and subsequent functionalization at the aniline position. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related derivatives have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative demonstrated an MIC of 4 μg/mL against both susceptible and rifampicin-resistant strains of M. tuberculosis .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | M. tuberculosis H37Rv |
| 3e | 64 | Rifampicin-resistant M. tuberculosis |
| 3p | 64 | Isoniazid-resistant M. tuberculosis |
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of benzooxazole derivatives, including those containing nitro groups. While some derivatives showed no significant inhibitory effects on various tumor cell lines, others exhibited moderate to potent cytotoxicity, suggesting that structural modifications can enhance biological activity .
The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:
- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Interference with Cellular Processes : The compound may disrupt cellular processes such as DNA replication or protein synthesis.
- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.
Case Study 1: Antimycobacterial Activity
One study focused on a series of benzooxazole derivatives, including this compound, demonstrating their effectiveness against drug-resistant strains of M. tuberculosis. The study highlighted the importance of structural features in enhancing activity against resistant strains .
Case Study 2: Antitumor Evaluation
Another investigation assessed the anticancer potential of similar compounds in a panel of human cancer cell lines. Although some compounds did not show significant activity, several derivatives exhibited promising results that warrant further exploration .
Q & A
Q. Advanced
- Hirshfeld surface analysis : Quantifies close contacts (e.g., H···O, C···H) and visualizes interaction hotspots. For this compound, H···O/O···H (26.9%) and H···H (13.8%) dominate packing .
- Mercury CSD : Maps void spaces and compares packing motifs with related benzamide derivatives in the Cambridge Structural Database .
- 2D fingerprint plots : Differentiate contributions from π-π stacking, hydrogen bonding, and van der Waals interactions .
How can density functional theory (DFT) be applied to predict electronic properties?
Q. Advanced
- HOMO-LUMO analysis : Calculate frontier orbital energies at B3LYP/6-311G(d) to predict reactivity and charge transfer. For nitrobenzamides, the LUMO often localizes on the nitro group, indicating electrophilic sites .
- Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions to guide SAR studies for bioactivity optimization .
What strategies are effective for assessing biological activity and target engagement?
Q. Basic
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity. For fluorophenyl-benzoxazole derivatives, prioritize assays with bacterial PPTases due to structural similarity .
- Cellular models : Test cytotoxicity in HEK-293 or HepG2 cells, correlating results with LogP values (predictive of membrane permeability) .
Q. Advanced
- Mechanistic studies : Use X-ray co-crystallization (if soluble) or mutagenesis to map binding pockets. For example, fluorophenyl groups in related compounds interact with hydrophobic enzyme subsites .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .
How can structural modifications improve selectivity in pharmacological applications?
Q. Advanced
- Substituent optimization : Replace the 3-nitro group with electron-withdrawing groups (e.g., cyano) to enhance target affinity. Fluorine at the 3-position on the phenyl ring improves metabolic stability .
- Scaffold hopping : Compare with benzisoxazole derivatives (e.g., razaxaban) to identify P1/P4 ligand motifs that enhance selectivity for enzymes like Factor Xa .
What computational tools are recommended for polymorphism prediction?
Q. Advanced
- Mercury Materials Module : Screen for packing similarities in the CSD to predict stable polymorphs .
- Morphology prediction : Use attachment energy models (e.g., in Materials Studio) to simulate crystal habit and solvent effects .
How should researchers address low solubility during formulation studies?
Q. Basic
- Co-solvent systems : Test DMSO/PEG-400 mixtures for in vitro assays.
- Salt formation : Screen with pivalic acid or sodium salts to improve aqueous solubility .
Q. Advanced
- Amorphous dispersion : Use spray drying with HPMCAS to stabilize the amorphous phase, monitored via DSC and PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
